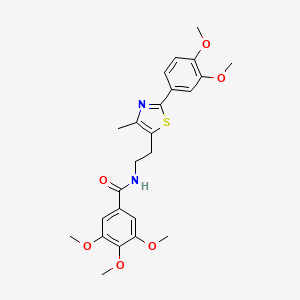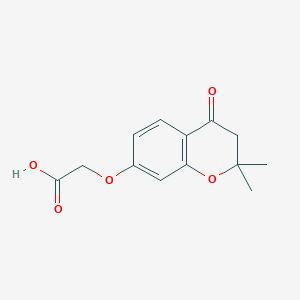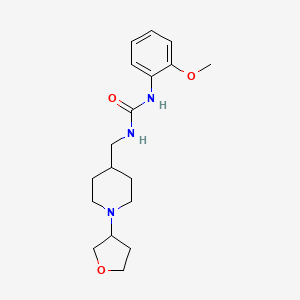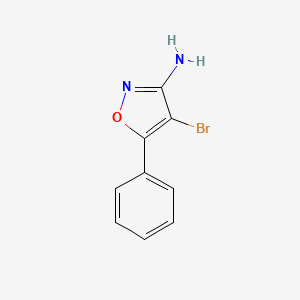
8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The piperidine ring can be introduced by reacting the intermediate chromenone with 1-piperidinecarbonyl chloride under basic conditions.
Incorporation of Methoxy Group and Methylpyridinyl Group
The methoxy group is introduced through methylation using methanol and a strong base like sodium hydride.
The methylpyridinyl group is then attached via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the aforementioned synthetic routes for larger scale production. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one can be achieved through multi-step organic synthesis
Formation of Chromenone Core
Starting from 2-hydroxyacetophenone, the chromenone core can be synthesized via an aldol condensation reaction with benzaldehyde, followed by cyclization using an acid catalyst.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation
The compound can undergo oxidation reactions, particularly at the methoxy and piperidine groups, forming various oxidized derivatives.
Reduction
Reduction reactions can be performed on the chromenone core to generate dihydro derivatives, altering its pharmacological properties.
Substitution
Various substitution reactions can take place, especially at the pyridinyl ring, to introduce different substituents and modify the biological activity.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidized derivatives with altered functional groups.
Reduced derivatives with saturated chromenone rings.
Substituted derivatives with various groups attached to the pyridinyl ring.
Aplicaciones Científicas De Investigación
Chemistry
Used as a precursor in the synthesis of complex organic molecules.
Serves as a building block for the development of novel chromene-based compounds.
Biology
Exhibits potential as a lead compound in drug discovery, particularly for its anti-inflammatory and antioxidant properties.
Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Investigated for its potential therapeutic applications in treating diseases such as cancer, Alzheimer's, and diabetes.
Explored for its antiviral and antimicrobial activities.
Industry
Utilized in the development of pharmaceuticals.
Potential use in agrochemicals for crop protection.
Mecanismo De Acción
The mechanism of action of 8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes, receptors, and ion channels. Its methoxy and piperidine groups facilitate binding to active sites, while the chromene core interacts with the hydrophobic regions of the target molecules. This compound may modulate signal transduction pathways, leading to its pharmacological effects.
Comparación Con Compuestos Similares
8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one is unique due to its specific combination of functional groups and the chromene backbone.
Similar Compounds
Chromene derivatives: : Compounds like 6-hydroxy-2H-chromen-2-one and 4-methyl-7-hydroxychromen-2-one share the chromene core but differ in their substituents.
Piperidine derivatives: : Compounds such as 4-(2-methoxyphenyl)piperidine share the piperidine ring but lack the chromene and methylpyridinyl groups.
Methoxy derivatives: : Compounds like 5-methoxy-2H-chromen-2-one share the methoxy group and chromene core but lack the piperidine and methylpyridinyl groups.
Compared to these compounds, this compound offers a unique scaffold for further functionalization and potential therapeutic applications.
Propiedades
IUPAC Name |
8-methoxy-3-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-14-5-3-8-19(23-14)28-16-9-11-24(12-10-16)21(25)17-13-15-6-4-7-18(27-2)20(15)29-22(17)26/h3-8,13,16H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXKHVJZBJYLMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-methoxyphenyl)-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea](/img/structure/B2407632.png)


![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2407637.png)
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid](/img/structure/B2407640.png)



![4-[(4-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2407645.png)



